molecular formula C9H13BO3S B8553807 4-(2-Methoxy-ethylsulfanyl)-phenylboronic acid CAS No. 1032825-12-9

4-(2-Methoxy-ethylsulfanyl)-phenylboronic acid

Cat. No.: B8553807
CAS No.: 1032825-12-9
M. Wt: 212.08 g/mol
InChI Key: LHFUKFYHFKYPGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxy-ethylsulfanyl)-phenylboronic acid is a useful research compound. Its molecular formula is C9H13BO3S and its molecular weight is 212.08 g/mol. The purity is usually 95%.
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Properties

CAS No.

1032825-12-9

Molecular Formula

C9H13BO3S

Molecular Weight

212.08 g/mol

IUPAC Name

[4-(2-methoxyethylsulfanyl)phenyl]boronic acid

InChI

InChI=1S/C9H13BO3S/c1-13-6-7-14-9-4-2-8(3-5-9)10(11)12/h2-5,11-12H,6-7H2,1H3

InChI Key

LHFUKFYHFKYPGI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)SCCOC)(O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-mercaptophenylboronic acid (1.0 g, 90%, 5.84 mmol), 1-bromo-2-methoxyethane (1.8 g, 13 mmol) and K2CO3 (2.70 g, 19.5 mmol) in CH3CN (20 mL) was stirred at ambient temperature overnight. After CH3CN was removed, water was added to the residue, and the solid was collected via filtration and washed with water to give 0.9 g of the crude (4-{[2-(methoxy)ethyl]thio}phenyl)boronic acid (75% pure by LC-MS). The crude boronic acid was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-mercaptophenylboronic acid (3.08 g, 20 mmol) in anhydrous N,N-dimethylormamide (50 mL) was added solid potassium carbonate (9.7 g, 70 mmol). The mixture was stirred at 25° C. for 10 min and then treated with 1-bromo-2-methoxy-ethane (6.6 mL, 70 mmol) dropwise. The resulting mixture was stirred at 25° C. for 7 h and quenched with water. The mixture was extracted with ethyl acetate (2×150 mL), washed with water (3×100 mL), dried over anhydrous sodium sulfate and concentrated in vacuo to afford 4-(2-methoxy-ethylsulfanyl)-phenylboronic acid (4 g, 94%) which was used in the next step without further purification.
Quantity
3.08 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step Two

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